2-(((4-(2-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol
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Overview
Description
2-(((4-(2-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(2-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorobenzyl group through a nucleophilic substitution reaction. This intermediate is then reacted with 4,6-diiodophenol under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(2-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The halogen atoms (iodine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: For its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 2-(((4-(2-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(((4-(2-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol: shares similarities with other piperazine derivatives and halogenated phenols.
4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol: Another compound with a similar structure but different substituents.
Uniqueness
- The presence of both a piperazine ring and a diiodophenol moiety makes this compound unique in its reactivity and potential applications.
- The specific substitution pattern and the combination of functional groups contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H18ClI2N3O |
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Molecular Weight |
581.6 g/mol |
IUPAC Name |
2-[(E)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C18H18ClI2N3O/c19-16-4-2-1-3-13(16)12-23-5-7-24(8-6-23)22-11-14-9-15(20)10-17(21)18(14)25/h1-4,9-11,25H,5-8,12H2/b22-11+ |
InChI Key |
CGONEZSSHMGCAU-SSDVNMTOSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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